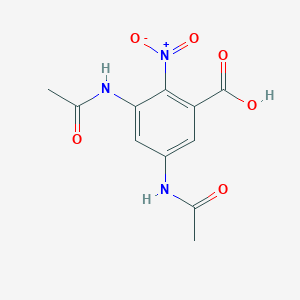

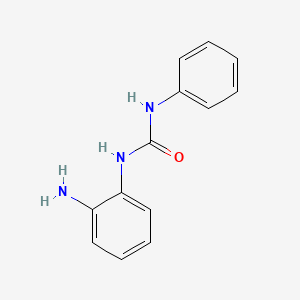

N-(2-aminophenyl)-N'-phenylurea

Overview

Description

“N-(2-Aminophenyl)-benzamide” is a class of HDAC inhibitors that has received attention as novel anticancer agents . They contain the N-(2-aminophenyl)-benzamide functionality as the zinc-binding group linked to various cap groups . They have been found to inhibit HDAC1 and HDAC2 at nanomolar concentrations, with antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines .

Synthesis Analysis

The compound “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13C NMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .

Molecular Structure Analysis

The molecular structure of “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was confirmed by X-ray diffraction (XRD) studies .

Chemical Reactions Analysis

A novel compound “N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide” was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

Physical And Chemical Properties Analysis

The molecular weight of “N-(2-aminophenyl)formamide” is 136.15 g/mol .

Scientific Research Applications

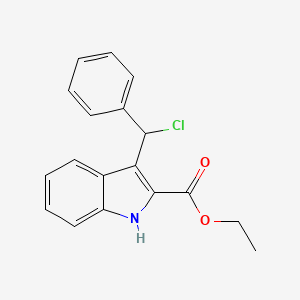

Pharmaceutical Synthesis

This compound has been utilized in the synthesis of secondary amides, which are significant in pharmaceutical applications. The method allows for the recuperation of the leaving group as a carbonylated N-heterocycle, which is notably relevant in pharmaceuticals .

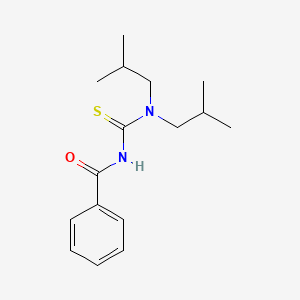

Anti-Intestinal Nematode Treatment

Derivatives of this compound have shown potential as lead compounds for anti-intestinal nematode treatment. Specifically, a thiourea derivative exhibited high deparasitization activity in rats .

Synthesis of Phenazines

Phenazines, which have various biological activities, can be synthesized using compounds like N-(2-aminophenyl)-N’-phenylurea. The synthesis involves multiple approaches, including condensation reactions with 1,2-diaminobenzenes .

Chalcone Synthesis

The compound has been used in the Claisen–Schmidt condensation reaction to synthesize chalcones, which are important intermediates for various chemical syntheses .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

It’s suggested that similar compounds may interact with their targets through membrane perturbation and intracellular actions . The compound may bind to its target, causing conformational changes that affect the target’s function .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including those involved in cell proliferation and apoptosis

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability and are metabolized by various enzymes in the body

Result of Action

Similar compounds have shown potent antiproliferative activities against various cancer cell lines

Safety and Hazards

The magnitude of the exotherms in Pd-catalyzed cross-coupling reactions poses potential safety hazards that could result in runaway scenarios in cases where the maximum temperature of a synthesis reaction (MTSR) exceeds the solvent boiling point and/or the onset temperature for reaction mixture decomposition .

Future Directions

The novel N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives were designed and synthesized to inhibit the RBD of SARS-CoV-2 spike glycoprotein by applying molecular docking tools . This scaffold can hold an effective interest in the development of inhibitors for SARS-CoV-2 in the future if drug repurposing fails to serve the purpose .

properties

IUPAC Name |

1-(2-aminophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAKVLZLSFROSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403261 | |

| Record name | N-(2-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)-N'-phenylurea | |

CAS RN |

57709-64-5 | |

| Record name | N-(2-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Isopropylphenoxy)methyl]oxirane](/img/structure/B1622630.png)

![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)